molecular formula C4H5N3O2 B044159 Methyl triazole-1-carboxylate CAS No. 117632-76-5

Methyl triazole-1-carboxylate

Cat. No. B044159
M. Wt: 127.1 g/mol
InChI Key: LLSQCRXJNSSQPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl triazole-1-carboxylate (MTCA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTCA is a triazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism Of Action

The mechanism of action of Methyl triazole-1-carboxylate is not fully understood, but it has been suggested that it may act as an inhibitor of enzymes involved in various cellular processes. In cancer cells, Methyl triazole-1-carboxylate has been shown to induce apoptosis and inhibit cell proliferation.

Biochemical And Physiological Effects

Methyl triazole-1-carboxylate has been shown to have various biochemical and physiological effects, including the induction of oxidative stress and the inhibition of DNA synthesis. In animal studies, Methyl triazole-1-carboxylate has been shown to have low toxicity and no significant adverse effects on various organs.

Advantages And Limitations For Lab Experiments

Methyl triazole-1-carboxylate has several advantages for lab experiments, including its high purity and stability. However, its limited solubility in water and other solvents may pose a challenge for some experiments.

Future Directions

There are several future directions for research on Methyl triazole-1-carboxylate, including the synthesis of new derivatives with improved properties, the study of its mechanism of action in more detail, and the exploration of its potential applications in other fields, such as energy storage and catalysis.
In conclusion, Methyl triazole-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been studied extensively, and it has shown promising results for various applications. Further research is needed to fully understand its potential and to explore new avenues for its use.

Synthesis Methods

Methyl triazole-1-carboxylate can be synthesized through various methods, including the reaction of 3-amino-1,2,4-triazole with methyl chloroformate or the reaction of 3-azido-1,2,4-triazole with methyl chloroformate. These methods have been optimized to yield high purity and high yield of Methyl triazole-1-carboxylate.

Scientific Research Applications

Methyl triazole-1-carboxylate has been studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, Methyl triazole-1-carboxylate has been studied for its potential as a herbicide and has shown promising results in inhibiting the growth of weeds. In medicine, Methyl triazole-1-carboxylate has been studied for its potential as an anticancer agent and has shown significant cytotoxic activity against various cancer cell lines. In material science, Methyl triazole-1-carboxylate has been studied for its potential as a building block for the synthesis of functional materials.

properties

CAS RN

117632-76-5

Product Name

Methyl triazole-1-carboxylate

Molecular Formula

C4H5N3O2

Molecular Weight

127.1 g/mol

IUPAC Name

methyl triazole-1-carboxylate

InChI

InChI=1S/C4H5N3O2/c1-9-4(8)7-3-2-5-6-7/h2-3H,1H3

InChI Key

LLSQCRXJNSSQPO-UHFFFAOYSA-N

SMILES

COC(=O)N1C=CN=N1

Canonical SMILES

COC(=O)N1C=CN=N1

synonyms

1H-1,2,3-Triazole-1-carboxylic acid, methyl ester (9CI)

Origin of Product

United States

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